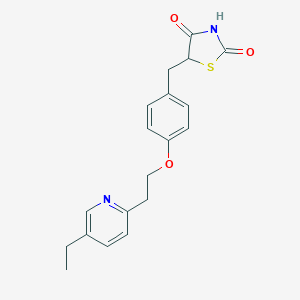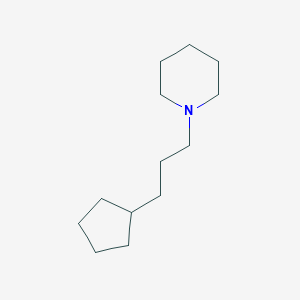
1-(3-Cyclopentylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopentylpropyl)piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have unique properties that make it useful in various fields of research.
Mechanism Of Action
1-(3-Cyclopentylpropyl)piperidine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site than the neurotransmitter glutamate. This results in the inhibition of the ion channel and the prevention of calcium influx into the cell. This mechanism of action has been found to be useful in the treatment of various neurological disorders.
Biochemical And Physiological Effects
1-(3-Cyclopentylpropyl)piperidine has been found to have various biochemical and physiological effects. It has been shown to improve learning and memory in animal models, which is attributed to its ability to enhance synaptic plasticity. 1-(3-Cyclopentylpropyl)piperidine has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(3-Cyclopentylpropyl)piperidine is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, 1-(3-Cyclopentylpropyl)piperidine has some limitations in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Future Directions
There are several future directions for the use of 1-(3-Cyclopentylpropyl)piperidine in scientific research. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-(3-Cyclopentylpropyl)piperidine. Another direction is the investigation of the potential therapeutic uses of 1-(3-Cyclopentylpropyl)piperidine in the treatment of various neurological disorders. Finally, the use of 1-(3-Cyclopentylpropyl)piperidine in combination with other drugs may provide new insights into the mechanisms underlying synaptic plasticity and memory formation.
Conclusion:
In conclusion, 1-(3-Cyclopentylpropyl)piperidine is a synthetic compound that has been widely used in scientific research. It has a high affinity for the NMDA receptor and has been found to have various biochemical and physiological effects. 1-(3-Cyclopentylpropyl)piperidine has been used to study the role of NMDA receptors in various neurological disorders and has potential therapeutic uses. However, it has some limitations in lab experiments, and future research is needed to explore its full potential.
Synthesis Methods
The synthesis of 1-(3-Cyclopentylpropyl)piperidine involves the reaction of cyclopentylmagnesium bromide with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with piperidine. The final product is obtained through purification and isolation processes. The purity of 1-(3-Cyclopentylpropyl)piperidine can be determined by using analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
1-(3-Cyclopentylpropyl)piperidine has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 1-(3-Cyclopentylpropyl)piperidine has been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
CAS RN |
100539-07-9 |
|---|---|
Product Name |
1-(3-Cyclopentylpropyl)piperidine |
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
1-(3-cyclopentylpropyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-4-10-14(11-5-1)12-6-9-13-7-2-3-8-13/h13H,1-12H2 |
InChI Key |
MWKGPKUQBKGGGI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2CCCC2 |
Canonical SMILES |
C1CCN(CC1)CCCC2CCCC2 |
synonyms |
Piperidine, 1-(3-cyclopentylpropyl)- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



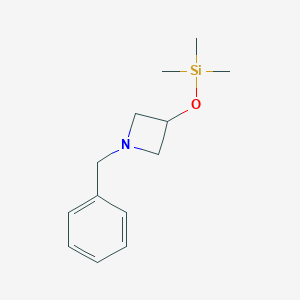
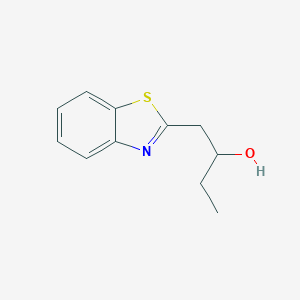
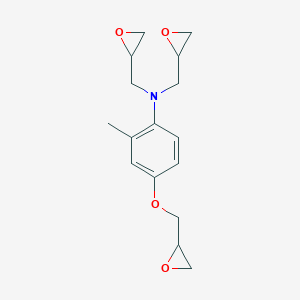
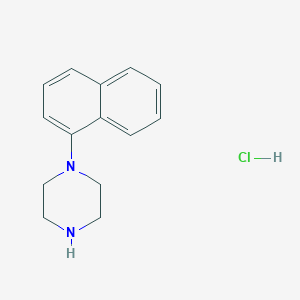
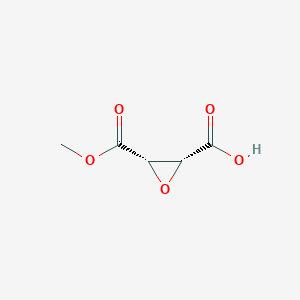
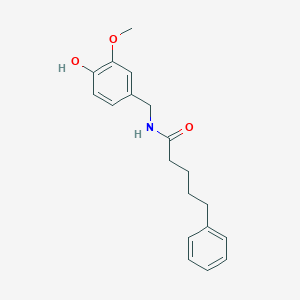
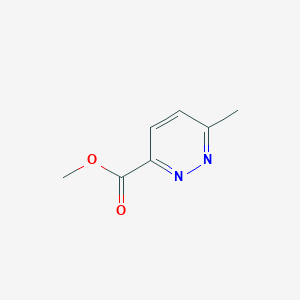
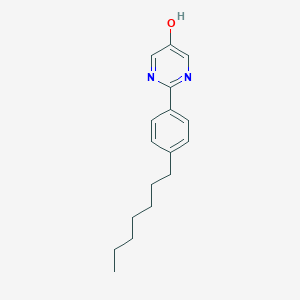
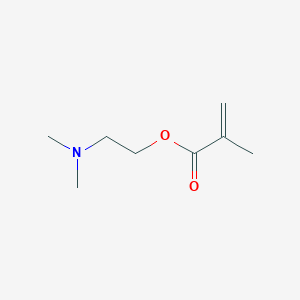
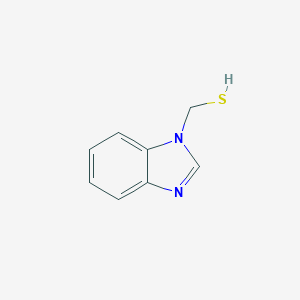
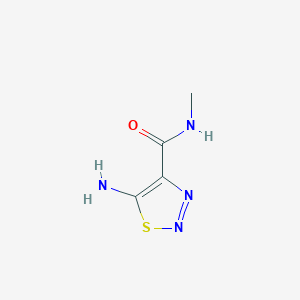
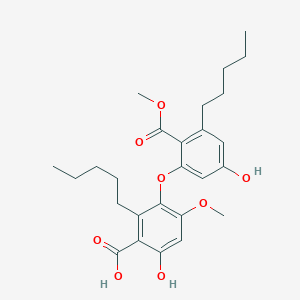
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
